molecular formula C10H7N3OS B8445334 2-Sulfanylidene-2,3-dihydro[1,2,4]triazino[1,6-a]indol-4(1H)-one CAS No. 1233093-44-1

2-Sulfanylidene-2,3-dihydro[1,2,4]triazino[1,6-a]indol-4(1H)-one

Cat. No.: B8445334
CAS No.: 1233093-44-1
M. Wt: 217.25 g/mol
InChI Key: HDXCSJSNDAZZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfanylidene-2,3-dihydro[1,2,4]triazino[1,6-a]indol-4(1H)-one is a useful research compound. Its molecular formula is C10H7N3OS and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

1233093-44-1

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

2-sulfanylidene-1H-[1,2,4]triazino[1,6-a]indol-4-one

InChI

InChI=1S/C10H7N3OS/c14-9-8-5-6-3-1-2-4-7(6)13(8)12-10(15)11-9/h1-5H,(H2,11,12,14,15)

InChI Key

HDXCSJSNDAZZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2NC(=S)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 L beaker, 1-(3-benzoyl-thioureido)-1H-indole-2-carboxylic acid methyl ester (24.27 g, 0.07 mol) and a 2 M solution of sodium hydroxide in water (140 mL, 0.28 mol) were added. The mixture was heated at 85° C. for 75 minutes. The reaction was cooled to room temperature. Acetic acid (16.7 mL, 0.29 mol) was added at 0° C. and the mixture was stirred for 30 minutes. The solid was filtered and dried on filter overnight to afford a white solid, which was further dried under vacuum overnight. NMR indicated about 1:1 molar ratio of product to benzoic acid. Trituration and filtration from hot benzene removed the benzoic acid and afforded 2-thioxo-2,3-dihydro-1H-[1,2,4]triazino[1,6-a]indol-4-one (14.50 g, 96%), which was used in the next step without further purification. 1H-NMR (DMSO-d6) δ 10.29 (br s, 1H), 7.76 (d, J=8.4 Hz, 1H), 7.66 (d, J=8.1 Hz, 1H), 7.3 (br s, 1H), 7.27 (m, 1H), 7.12 (m, 1H), 6.88 (s, 1H).
Name
1-(3-benzoyl-thioureido)-1H-indole-2-carboxylic acid methyl ester
Quantity
24.27 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two

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